molecular formula C14H16O3 B1324723 Ethyl 3-(cyclobutanecarbonyl)benzoate CAS No. 898790-54-0

Ethyl 3-(cyclobutanecarbonyl)benzoate

Cat. No. B1324723
M. Wt: 232.27 g/mol
InChI Key: OVOBSXIMWGDCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(cyclobutanecarbonyl)benzoate is a chemical compound with the molecular formula C14H16O3 . It is a derivative of benzoate compounds, which are often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of benzoate compounds like Ethyl 3-(cyclobutanecarbonyl)benzoate often involves reactions such as alkylation and esterification . The synthesis process typically involves a route with high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(cyclobutanecarbonyl)benzoate consists of a benzoate ester group attached to a cyclobutane ring . The compound has a molecular weight of 232.2756 daltons .


Chemical Reactions Analysis

Benzoate compounds like Ethyl 3-(cyclobutanecarbonyl)benzoate can undergo various chemical reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction .

Scientific Research Applications

Synthesis and Catalysis

  • Catalytic Synthesis : Ethyl benzoate has been synthesized using various catalytic methods. For instance, a study employed nanometer rare earth composite solid superacid for its synthesis under microwave irradiation, achieving an esterification rate of over 97% (Chen Liu-ping, 2008).
  • Characterization of Complexes : Tricarbonylchromium complexes of ethyl benzoate and other esters have been prepared, offering insights into their synthesis and reactivity (C. Mahaffy & J. Hamilton, 1987).

Biological and Medicinal Applications

  • Anti-Juvenile Hormone Agents : Ethyl benzoate derivatives have been explored for their potential as anti-juvenile hormone agents. For example, ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate showed activity in inducing precocious metamorphosis in silkworms (E. Kuwano et al., 2008).
  • Gastroprotective Activity : A derivative, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, has been studied for its gastroprotective effects against gastric mucosal ulcer in rats (M. F. Halabi et al., 2014).

Chemical Synthesis and Structural Studies

  • Synthesis Techniques : Various studies have focused on optimizing the synthesis techniques of ethyl benzoate, exploring different methods and conditions to improve yield and efficiency (Yang Feng-ling, 2010).
  • Crystal Structure Analysis : The crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate isolated from Scutellaria barbata was determined, contributing to the understanding of its chemical properties (Tie-shan Wang et al., 2011).

Photodimerization and Polymerization

  • Photodimerization Studies : The photodimerization behavior of ethyl benzoate derivatives in crystalline state has been investigated, revealing insights into cyclobutane derivatives and molecular arrangements (M. Hasegawa et al., 1985).

Education and Methodology

  • Teaching and Laboratory Practices : Ethyl benzoate has been used in educational settings to teach synthetic methodology in organic chemistry, emphasizing hands-on experience and critical literature review (Miao Chen et al., 2017).

properties

IUPAC Name

ethyl 3-(cyclobutanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-8-4-7-11(9-12)13(15)10-5-3-6-10/h4,7-10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOBSXIMWGDCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642520
Record name Ethyl 3-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(cyclobutanecarbonyl)benzoate

CAS RN

898790-54-0
Record name Ethyl 3-(cyclobutylcarbonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.